molecular formula C9H13N3O3 B12673908 N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide CAS No. 93982-43-5

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide

Cat. No.: B12673908
CAS No.: 93982-43-5
M. Wt: 211.22 g/mol
InChI Key: FDDHPCWGNIJSAP-UHFFFAOYSA-N
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Description

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.2178 g/mol . This compound is characterized by its imidazolidinone ring structure, which is substituted with a dimethyl group and an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acrylamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the acrylamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This property is exploited in biochemical research to study protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
  • 1,3-Dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea

Uniqueness

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide is unique due to its acrylamide moiety, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable tool in synthetic chemistry and biochemical research .

Properties

CAS No.

93982-43-5

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]prop-2-enamide

InChI

InChI=1S/C9H13N3O3/c1-4-6(13)10-5-12-7(14)9(2,3)11-8(12)15/h4H,1,5H2,2-3H3,(H,10,13)(H,11,15)

InChI Key

FDDHPCWGNIJSAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CNC(=O)C=C)C

Origin of Product

United States

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